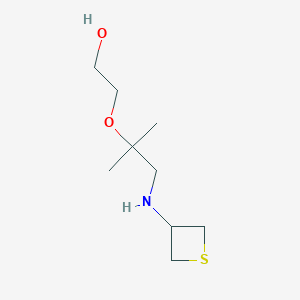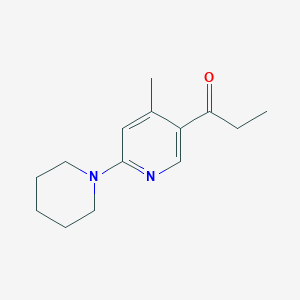
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound that features a piperidine ring attached to a pyridine ring, with a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of 4-methyl-6-(piperidin-1-yl)pyridine with propanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)butan-1-one: Similar structure but with a butanone group instead of propanone.
Uniqueness: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-13(17)12-10-15-14(9-11(12)2)16-7-5-4-6-8-16/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
GDJMNJGVPSGJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


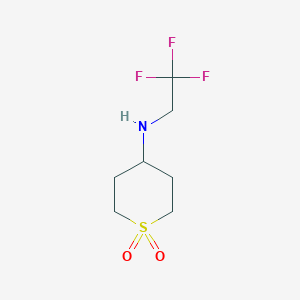
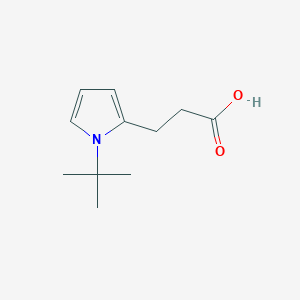
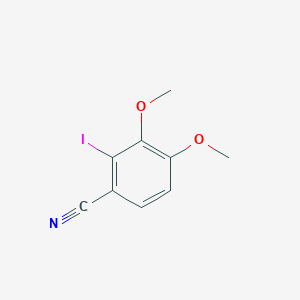
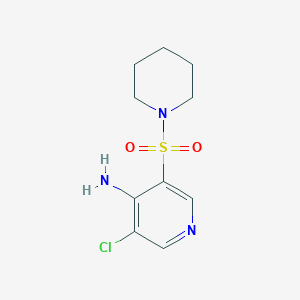
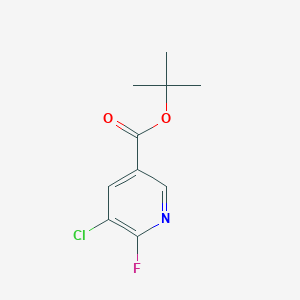
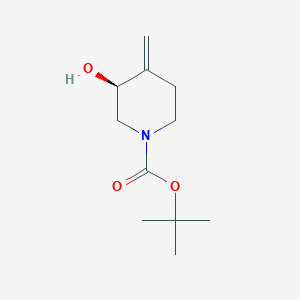
![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
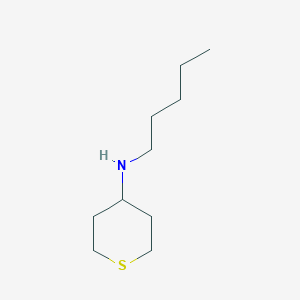
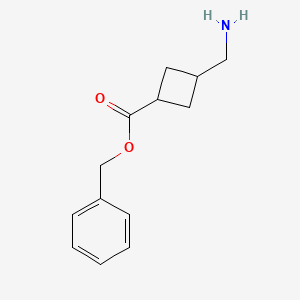

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)
